molecular formula C18H14F3N3O B12588266 N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 648420-79-5

N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea

Cat. No.: B12588266
CAS No.: 648420-79-5
M. Wt: 345.3 g/mol
InChI Key: JVHZEEANRNMGHH-UHFFFAOYSA-N
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Description

N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of quinoline derivatives with aryl isocyanates. One common method involves the reaction of N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine with substituted isocyanates in tetrahydrofuran (THF) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound’s urea moiety can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Quinolin-3-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features enhance the compound’s potential as a therapeutic agent and make it a valuable tool in scientific research.

Biological Activity

N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea, a compound featuring a quinoline moiety and a trifluoromethyl-substituted phenyl group, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes recent findings on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17H15F3N2O
  • Molecular Weight: 332.31 g/mol
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, a derivative with a similar structure demonstrated significant inhibition of cell proliferation in various cancer cell lines. In vivo assays using chick chorioallantoic membrane (CAM) models indicated that these compounds could effectively inhibit angiogenesis, a critical process in tumor growth and metastasis. The docking studies suggested strong binding affinities to matrix metalloproteinases (MMPs), which play pivotal roles in cancer progression by degrading extracellular matrix components.

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (µM)Mechanism of Action
BPUNIH-3T389.8Inhibition of MMPs
4-CF3MCF7<10Anti-proliferative

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced activity due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Mycobacterium tuberculosis15.0

Mechanistic Insights

  • Enzyme Inhibition : The compound has been shown to inhibit MurB enzyme activity in bacterial cells, which is crucial for peptidoglycan synthesis. This inhibition leads to compromised cell wall integrity and ultimately bacterial cell death.
  • Binding Affinity : Molecular docking studies revealed that this compound binds effectively to the active sites of target enzymes, suggesting a competitive inhibition mechanism.

Case Study 1: Anticancer Efficacy in MCF7 Cells

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects Against Mycobacterium tuberculosis

In another study, derivatives of the compound were tested against Mycobacterium tuberculosis, showing promising results with MIC values lower than those of traditional antibiotics like ethambutol. This suggests potential for development as a new anti-TB agent.

Properties

CAS No.

648420-79-5

Molecular Formula

C18H14F3N3O

Molecular Weight

345.3 g/mol

IUPAC Name

1-quinolin-3-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)14-7-5-12(6-8-14)10-23-17(25)24-15-9-13-3-1-2-4-16(13)22-11-15/h1-9,11H,10H2,(H2,23,24,25)

InChI Key

JVHZEEANRNMGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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